2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 4-ethoxyphenyl group.
Key structural features include:
- Pyridin-4-yl moiety: Introduces hydrogen-bonding and π-π stacking capabilities.
- 4-Ethoxyphenyl acetamide: The ethoxy group may improve metabolic stability compared to smaller alkoxy substituents.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN5O2S/c1-2-31-20-9-5-18(6-10-20)26-21(30)15-32-23-28-27-22(16-11-13-25-14-12-16)29(23)19-7-3-17(24)4-8-19/h3-14H,2,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYWMNCJMJCNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-54-7 | |
| Record name | 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
| InChI | InChI=1S/C24H22BrN5OS/c1-16(2)... |
| CAS Number | 338426-08-7 |
Antibacterial Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to the compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a comparative study, several triazole derivatives were tested against E. coli and S. aureus, revealing that compounds with bromophenyl substitutions showed enhanced antibacterial efficacy .
Anticancer Activity
Triazoles are also recognized for their potential anticancer effects. The compound has been evaluated for its cytotoxicity against different cancer cell lines. For example, compounds similar to this one have shown activity against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant inhibition of cell proliferation .
Research Findings:
A study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells, suggesting strong anticancer potential . The mechanism often involves induction of apoptosis and inhibition of angiogenesis.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in the treatment of various diseases, including Alzheimer’s disease and gastric ulcers.
Enzyme Inhibition Data:
In vitro assays demonstrated that triazole derivatives can effectively inhibit AChE with IC50 values ranging from 1.13 µM to 6.28 µM compared to standard inhibitors . This highlights their potential as therapeutic agents in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,2,4-triazole-acetamide scaffold but differing in substituents, which critically influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings:
Substituent Effects on Bioactivity: The pyridinyl position (2-, 3-, or 4-) significantly impacts receptor specificity. For example, VUAA1 (pyridin-3-yl) acts as an Orco agonist , whereas the pyridin-2-yl analog in shows antagonism. Electron-withdrawing groups (e.g., bromo, fluoro) enhance stability but may reduce solubility. The 4-ethoxyphenyl group in the target compound balances lipophilicity and metabolic resistance compared to smaller substituents like cyano (5o, ).
Thermodynamic and Chromatographic Behavior :
- Morpholinium salts of triazole-acetamides (e.g., in ) exhibit temperature-dependent retention in hydrophilic chromatography, suggesting similar analogs may require tailored purification protocols .
Synthetic Yields and Feasibility: Derivatives with bulkier substituents (e.g., 5p in , incorporating a methoxyimino group) show moderate yields (82%), implying that the target compound’s synthesis may require optimized conditions for the 4-ethoxyphenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
